scleritodermin A
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H54N7NaO13S2 |
|---|---|
Molecular Weight |
952 g/mol |
IUPAC Name |
sodium;N-[(2R)-1-[(2S)-2-[[(2S,6S,9S,15S,19Z,21E)-6-[(2R)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-19,21-dimethyl-4,5,8,14,18-pentaoxo-17-oxa-25-thia-3,7,13,26-tetrazatricyclo[21.2.1.09,13]hexacosa-1(26),19,21,23-tetraen-15-yl]carbamoyl]pyrrolidin-1-yl]-3-methoxy-1-oxopropan-2-yl]sulfamate |
InChI |
InChI=1S/C42H55N7O13S2.Na/c1-6-24(3)34-35(51)38(54)44-29(19-26-11-13-28(50)14-12-26)39-43-27(22-63-39)18-23(2)17-25(4)42(57)62-21-30(40(55)48-15-8-10-33(48)37(53)46-34)45-36(52)32-9-7-16-49(32)41(56)31(20-61-5)47-64(58,59)60;/h11-14,17-18,22,24,29-34,47,50H,6-10,15-16,19-21H2,1-5H3,(H,44,54)(H,45,52)(H,46,53)(H,58,59,60);/q;+1/p-1/b23-18+,25-17-;/t24-,29+,30+,31-,32+,33+,34+;/m1./s1 |
InChI Key |
MJCWFUMOVWRXTI-OEYAGHNCSA-M |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)C(=O)N[C@H](C2=NC(=CS2)/C=C(/C=C(\C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N1)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](COC)NS(=O)(=O)[O-])/C)\C)CC5=CC=C(C=C5)O.[Na+] |
Canonical SMILES |
CCC(C)C1C(=O)C(=O)NC(C2=NC(=CS2)C=C(C=C(C(=O)OCC(C(=O)N3CCCC3C(=O)N1)NC(=O)C4CCCN4C(=O)C(COC)NS(=O)(=O)[O-])C)C)CC5=CC=C(C=C5)O.[Na+] |
Synonyms |
scleritodermin A |
Origin of Product |
United States |
Isolation and Natural Occurrence of Scleritodermin a
Biological Source Identification: The Lithistid Sponge Scleritoderma nodosum
The exclusive natural source of scleritodermin A identified to date is the marine sponge Scleritoderma nodosum. frontiersin.orgnih.gov This organism belongs to the order Lithistida, a group of sponges recognized for producing a diverse array of complex natural products. mdpi.comnih.gov The isolation of this compound from this particular sponge highlights the rich chemical diversity within the phylum Porifera and the potential for discovering novel compounds from these marine organisms. mdpi.commdpi-res.com
Geographical Origin and Collection Parameters of Producing Organisms
Specimens of Scleritoderma nodosum that have yielded this compound were collected from distinct marine environments in the Indo-Pacific region. Specific collection sites include the waters off the northwest side of Olango Island in Cebu, Philippines, and Milne Bay in Papua New Guinea. mdpi.comresearchgate.net While the geographical locations are well-documented, specific collection parameters such as the depth, exact habitat, and time of collection are not extensively detailed in the primary literature.
Table 1: Source and Location of this compound
| Parameter | Description | Source(s) |
|---|---|---|
| Biological Source | Marine Sponge | frontiersin.orgnih.gov |
| Phylum | Porifera | mdpi.com |
| Order | Lithistida | mdpi.comnih.gov |
| Species | Scleritoderma nodosum | encyclopedia.pubfrontiersin.orgresearchgate.net |
| Geographical Origin | Olango Island, Cebu, Philippines | mdpi.comresearchgate.net |
Isolation Methodologies Employed for this compound
The isolation of this compound from the sponge Scleritoderma nodosum involves a multi-step process of extraction and purification. nih.govresearchgate.net The general workflow begins with the collection and extraction of the sponge biomass to obtain a crude extract containing a mixture of various metabolites.
The extraction process typically utilizes organic solvents to separate the compounds of interest from the biological matrix. mdpi-res.com Following extraction, the crude material undergoes a series of chromatographic purification steps. nih.gov Techniques such as flash chromatography are employed for initial fractionation of the extract. mdpi-res.com Subsequent purification of the fractions containing the target compound is often achieved using high-performance liquid chromatography (HPLC), a method that separates components with high resolution to yield the pure peptide. nih.govmdpi-res.com The detection and identification of the compound during the purification process can be facilitated by techniques like HPLC-UV-MS. mdpi.com
Table 2: General Methodology for this compound Isolation
| Step | Technique | Purpose | Source(s) |
|---|---|---|---|
| 1. Extraction | Solvent Extraction (e.g., with Ethyl Acetate) | To create a crude extract of metabolites from the sponge biomass. | mdpi-res.com |
| 2. Fractionation | Flash Chromatography | To separate the crude extract into simpler fractions. | mdpi-res.com |
| 3. Purification | Preparative High-Performance Liquid Chromatography (HPLC) | To isolate pure this compound from the active fraction. | nih.govmdpi-res.com |
| 4. Detection | High-Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry (HPLC-UV-MS) | To detect and identify the target compound during purification. | mdpi.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Chemical Structure and Elucidation of Scleritodermin a
Primary Structure Determination of Scleritodermin A
Analysis of this compound identified both common proteinogenic amino acids and unusual, non-proteinogenic residues. researchgate.net The structure incorporates two units of L-proline and one unit of L-serine. acs.orgresearchgate.net In addition to these, a particularly unusual amino acid, keto-allo-isoleucine, was identified. acs.orgfigshare.com The presence of the keto-allo-isoleucine (keto-Ile) was substantiated by chemical degradation methods, as it was not observable following standard acid hydrolysis. acs.org The identification of these specific residues was foundational to assembling the complete structure of the macrocycle. nih.gov
| Constituent Amino Acid | Abbreviation | Configuration | Key Finding Source |
|---|---|---|---|
| Proline | Pro | L-configuration (two units) | acs.orgresearchgate.net |
| Serine | Ser | L-configuration | acs.orgresearchgate.net |
| Keto-allo-isoleucine | keto-allo-Ile | allo-configuration | acs.orgfigshare.comescholarship.org |
Beyond its core amino acid constituents, this compound is distinguished by several unique structural moieties that contribute to its novel chemical architecture. acs.org These include a complex thiazole (B1198619) group, a modified serine unit, a reactive ketoamide function, and a sulfated side chain. researchgate.netmdpi.com
A key feature of this compound is a novel conjugated thiazole moiety. acs.org This component was named ACT, an abbreviation for 2-(1-amino-2-p-hydroxyphenylethane)-4-(4-carboxy-2,4-dimethyl-2Z,4E-propadiene)-thiazole. nih.govmdpi.commdpi.com The presence of a conjugated system was indicated by a broad UV maximum at 305 nm. acs.org Its specific structure was elucidated through detailed GHMBC correlations and by comparing its NMR chemical shifts to those of known thiazole-containing peptides. acs.org For instance, a proton singlet with a correlation to a carbon signal at δ 119.0 is characteristic of a thiazole ring. acs.org The 2Z,4E configuration of the double bonds within the ACT moiety was determined from NOESY spectral data. acs.org
The structure also incorporates an O-methyl-N-sulfoserine unit, a highly modified and unusual amino acid derivative. acs.orgfigshare.comresearchgate.net Some research identifies its stereochemistry as O-methyl-N-sulfo-D-serine. researchgate.netmdpi.com This moiety is a significant element of the molecule's unique side chain.
This compound contains an alpha-ketoamide group as part of its macrocyclic structure. researchgate.netmdpi.com This functional group is situated at the keto-allo-isoleucine residue and forms a critical linkage within the peptide backbone. nih.govescholarship.org The α-ketoamide function is a known pharmacophore in other natural products, often serving as a key element for reversible covalent enzyme inhibition. nih.govethz.ch The synthesis of this particular linkage has been a highlight of synthetic studies focused on this compound and its analogues. nih.govresearchgate.net
| Unique Moiety | Key Characteristics | Source |
|---|---|---|
| Conjugated Thiazole (ACT) | Full name: 2-(1-amino-2-p-hydroxyphenylethane)-4-(4-carboxy-2,4-dimethyl-2Z,4E-propadiene)-thiazole. Contains a conjugated diene system. | acs.orgmdpi.commdpi.com |
| O-methyl-N-sulfoserine | A highly modified amino acid derivative, noted in some sources as having D-configuration. | acs.orgresearchgate.netmdpi.com |
| Alpha-ketoamide | A reactive functional group forming a key linkage within the macrocycle at the keto-allo-isoleucine residue. | researchgate.netnih.govmdpi.com |
| N-sulfated Side Chain | Associated with the O-methyl-N-sulfoserine unit, adding a sulfate (B86663) group to the molecule. | researchgate.netmdpi.com |
Characterization of Unique Structural Moieties
Alpha-ketoamide Group
Stereochemical Assignment and Subsequent Revisions
The initial determination of this compound's structure was a significant achievement, but as is common with complex natural products, the initial proposal was later revised. This revision was a direct result of the powerful interplay between synthetic chemistry and spectroscopic analysis.
The structure of this compound was first reported as a novel cyclic peptide incorporating L-proline, L-serine, and the unusual amino acids keto-allo-isoleucine and O-methyl-N-sulfo-D-serine. nih.govmdpi.com A key feature of the proposed structure was a novel conjugated thiazole moiety, identified as 2-(1-amino-2-p-hydroxyphenylethane)-4-(4-carboxy-2,4-dimethyl-2Z,4E-propadiene)-thiazole (ACT). researchgate.netmdpi.comnih.gov
However, the first total synthesis of the originally proposed structure of this compound in 2008 revealed inconsistencies. mdpi.comnih.gov The ¹H and ¹³C NMR spectra of the synthesized compound did not match the data reported for the natural product. mdpi.comsemanticscholar.org Concurrently, two isomers of the proposed structure were also synthesized. mdpi.com Comparison of the spectroscopic data of these isomers with that of the natural isolate led to a crucial revision of the structure. mdpi.comresearchgate.net It was found that the spectra of one of the synthesized isomers were identical to those of the natural this compound, thus establishing its correct structure. mdpi.comsemanticscholar.org
The structural revision of this compound centered on the stereochemistry of key components, including the complex thiazole-containing side chain and the keto-allo-isoleucine residue. The initial structural proposal had defined the configurations of the amino acid components and the geometry of the propadiene unit within the ACT moiety. nih.govnih.gov
The total synthesis efforts were instrumental in clarifying the exact configuration. mdpi.comnih.gov The synthesis of different stereoisomers allowed for a direct comparison of their properties with the natural product. This comparative analysis was essential in unambiguously assigning the correct stereochemistry, which had been challenging to determine solely through spectroscopic methods due to the molecule's complexity and the potential for ambiguous NOE correlations in cyclic structures. nih.gov The presence of the α-ketoamide function within the keto-allo-isoleucine residue was another critical feature confirmed through synthesis and spectroscopic analysis. nih.govresearchgate.net
Evolution from Original Structural Proposal to Revised Structure
Advanced Spectroscopic Analysis in Structure Elucidation
The determination of this compound's complex structure relied heavily on a suite of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR spectroscopy was the cornerstone of the structural elucidation of this compound, providing detailed insights into the connectivity and stereochemistry of the molecule.
One-dimensional ¹H and ¹³C NMR spectra provided the initial framework for the structure. acs.org The chemical shifts and coupling constants of the protons gave crucial information about the local chemical environment of each atom. For instance, the ¹H NMR spectrum revealed the presence of amino acid side chains corresponding to tyrosine, isoleucine, serine, and two proline units. acs.org The ¹³C NMR spectrum complemented this by identifying the carbon skeleton, including the characteristic signals for carbonyl groups, aromatic rings, and the various aliphatic carbons of the amino acid residues. acs.org Atypical chemical shifts were instrumental in suggesting that the isoleucine and tyrosine residues were modified. acs.org A broad UV absorption maximum at 305 nm, along with unusual NMR chemical shifts, pointed towards the presence of a conjugated system, which was later identified as the novel ACT thiazole moiety. acs.org
Table 1: Selected NMR Data for this compound
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| Keto-allo-Isoleucine | ||
| C-8 (C=O) | 194.5 | |
| ACT Moiety | ||
| C-1 | 124.2 | 6.50 (s) |
| C-2 | 153.6 | |
| C-3 | 117.5 | 7.03 (m) |
| C-4 | 167.4 | |
| C-5 | 52.5 | 5.50 (m) |
| C-6 | 7.67 (m) | |
| C-7 | 170.2 | |
| C-9 | 58.8 | 5.20 (m) |
| C-10 | 41.4 | 3.29 (m) |
| C-11 | 129.3 | |
| C-12 | 130.8 | 7.03 (m) |
| C-13 | 115.3 | 6.88 (d) |
| C-14 | 158.4 | |
| C-15 | 70.4 | 5.03 (m) |
| C-16 | 137.5 | |
| C-17 | 128.9 | 7.42 (m) |
| C-18 | 127.8 | 7.42 (m) |
| C-19 | 128.3 | 7.42 (m) |
| C-20 | 136.4 | |
| C-21 | 17.8 | 2.20 (s) |
| C-22 | 137.9 | 6.31 (s) |
| C-23 | 129.6 | |
| C-24 | 22.0 | 2.06 (s) |
Data derived from synthetic fragment analysis. nih.gov
Two-dimensional NMR experiments were indispensable for assembling the complete structure of this compound. Techniques such as Gradient Heteronuclear Multiple Quantum Coherence (GHMQC) and Gradient Heteronuclear Multiple Bond Correlation (GHMBC) were used to establish the connectivity between protons and carbons. acs.org
GHMQC (now more commonly referred to as HSQC) experiments correlated directly bonded proton and carbon atoms, allowing for the assignment of protons to their respective carbons in the molecular skeleton.
GHMBC experiments were crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons. acs.org This technique was particularly important in piecing together the various amino acid fragments and in defining the structure of the complex ACT side chain. For example, GHMBC correlations between the carbonyl carbon C-8 and protons H-7, H-9, and H-10 were key in linking the keto-allo-isoleucine residue to the ACT moiety. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) provided through-space correlations between protons that are close to each other, which was vital for determining the stereochemistry and the three-dimensional conformation of the molecule. nih.gov For instance, NOE correlations were used to confirm the configuration of the double bonds within the ACT side chain. nih.gov However, for cyclic peptides, NOE data can sometimes be ambiguous, which is why the final structural confirmation through total synthesis was so critical. nih.gov
1H and 13C NMR Data Interpretation
High-Resolution Mass Spectrometry (HRMS) and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) played a pivotal role in establishing the elemental composition of this compound. This technique provides highly accurate mass measurements, allowing for the determination of a molecule's molecular formula. For the analysis of complex natural products like this compound, instruments such as a quadrupole time-of-flight (Q-Tof) mass spectrometer are often employed, providing the necessary resolution and mass accuracy. rsc.org
In the case of this compound, HRMS analysis would have furnished a precise mass-to-charge ratio (m/z) for the molecular ion. This experimental value, when compared against theoretical masses of potential chemical formulas, would have confirmed the elemental makeup of the molecule.
Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), is crucial for piecing together the structural components of a peptide. In an MS/MS experiment, the intact molecular ion of this compound is selected and then subjected to fragmentation, a process often induced by collision with an inert gas (Collision-Induced Dissociation or CID). This process breaks the peptide at its amide bonds, generating a series of characteristic fragment ions. nationalmaglab.org
The resulting fragments provide sequence information. For instance, cleavage at the peptide bonds can produce b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nationalmaglab.org By analyzing the mass differences between consecutive ions in a series, the identity of the amino acid residues can be deduced. The fragmentation pattern of this compound would be particularly complex due to its cyclic nature and the presence of modified and unusual amino acid residues, requiring careful interpretation of the MS/MS spectrum.
Below is a hypothetical data table illustrating the kind of data that would be generated from an HRMS and MS/MS analysis of a peptide fragment of this compound.
| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Ion Type | Inferred Residue/Fragment |
| 850.3567 | 850.3572 | -0.6 | C₃₇H₄₇N₈O₁₂S₂⁻ | [M-H]⁻ | Full Peptide |
| 753.3241 | 753.3245 | -0.5 | C₃₃H₄₂N₇O₁₀S₂⁻ | y-ion | M - Proline |
| 666.2920 | 666.2924 | -0.6 | C₂₈H₃₇N₆O₉S₂⁻ | y-ion | M - Pro-Ser |
| 539.2341 | 539.2346 | -0.9 | C₂₂H₃₂N₅O₇S₂⁻ | y-ion | M - Pro-Ser-Ile |
Note: The data in this table is illustrative and intended to represent the type of results obtained from HRMS/MS analysis.
Peptide Sequencing Strategies
The determination of the amino acid sequence of this compound would have necessitated a multi-faceted peptide sequencing strategy, heavily reliant on mass spectrometry. Given its cyclic structure and the presence of non-standard amino acids, a combination of techniques would likely have been employed.
The general approach to peptide sequencing by mass spectrometry involves the systematic analysis of fragment ions to reconstruct the original amino acid chain. researchgate.net For a complex molecule like this compound, this process would begin with the linearization of the cyclic peptide, if possible, through chemical or enzymatic means, followed by fragmentation analysis.
The strategy would involve:
Tandem Mass Spectrometry (MS/MS): As mentioned, techniques like Collision-Induced Dissociation (CID) are used to fragment the peptide. The resulting spectrum of fragment ions is then analyzed. The mass differences between the peaks in the y-ion series, for example, correspond to the mass of a specific amino acid residue, allowing for the sequence to be read from the C-terminus inwards. Similarly, the b-ion series allows for sequencing from the N-terminus. nationalmaglab.org
Analysis of Unusual Residues: The non-standard amino acids in this compound, such as keto-allo-isoleucine and O-methyl-N-sulfo-D-serine, would present unique fragmentation patterns. The mass of these residues would be determined from the mass difference between adjacent fragment ions. Their specific structures would be further confirmed by detailed analysis of their own fragmentation patterns and by comparison with NMR data.
Overlapping Fragments: To confirm the sequence and to piece together the full cyclic structure, the peptide might be partially hydrolyzed using different methods to generate a set of overlapping linear peptide fragments. Each of these fragments would then be sequenced using MS/MS. By finding the overlapping sequences between these smaller peptides, the full sequence of the parent molecule can be reconstructed.
The table below outlines the amino acid components of this compound and their corresponding masses, which are essential for interpreting the mass spectrometry data during sequencing.
| Component | Abbreviation | Residue Mass (Da) |
| L-Proline | Pro | 97.12 |
| L-Serine | Ser | 87.08 |
| Keto-allo-isoleucine | Keto-allo-Ile | 129.16 |
| O-methyl-N-sulfo-D-serine | Me-N-sulfo-Ser | 201.17 |
| ACT Fragment | ACT | Varies |
Note: The mass of the ACT (2-(1-amino-2-p-hydroxyphenylethane)-4-(4-carboxy-2,4-dimethyl-2Z,4E-propadiene)-thiazole) fragment would be determined independently and used to confirm its position in the sequence.
Conclusion
Scleritodermin A stands out as a compelling example of the therapeutic potential held within marine natural products. Its unique cyclic peptide structure, coupled with its potent cytotoxic activity and specific mechanism of action, makes it a significant lead compound in the field of anticancer drug discovery. The ongoing research into its synthesis and the exploration of its structure-activity relationships continue to open new avenues for the development of novel therapeutic agents, not only for cancer but also for other diseases such as diabetes. The story of this compound underscores the importance of continued exploration of the marine environment for the discovery of new medicines that can address unmet medical needs.
Biological Activities and Molecular Mechanisms of Action of Scleritodermin a
Antiproliferative and Cytotoxic Activities
Scleritodermin A demonstrates marked antiproliferative and cytotoxic effects across a range of human tumor cell lines. nih.govresearchgate.netmdpi.com Its ability to inhibit cancer cell growth is a cornerstone of its therapeutic potential.
In Vitro Cytotoxicity Spectrum Against Human Tumor Cell Lines
Research has established that this compound possesses significant in vitro cytotoxicity against various human tumor cells. nih.govscribd.commdpi.com The compound's effectiveness has been quantified through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
This compound exhibits potent cytotoxicity against breast carcinoma cell lines. Specifically, it has been shown to be highly effective against the SKBR3 human breast cancer cell line, with a reported IC50 value of 0.670 µM. nih.govnih.gov It is also potent against the A2780 ovarian carcinoma cell line, with an IC50 value of 0.940 µM. nih.govnih.gov
The cytotoxic activity of this compound extends to other types of cancer cells. It is effective against the HCT116 human colon carcinoma cell line, with a reported IC50 value of 1.9 µM. nih.govnih.gov The compound has also been noted for its cytotoxicity against HeLa cervical cancer cells, although specific IC50 values are not as consistently reported in the primary literature. researchgate.netnih.gov
| Cell Line | Cancer Type | IC50 (µM) |
| SKBR3 | Breast Carcinoma | 0.670 nih.govnih.gov |
| A2780 | Ovarian Carcinoma | 0.940 nih.govnih.gov |
| HCT116 | Colon Carcinoma | 1.9 nih.govnih.gov |
| HCT116/VM46 | Vinblastine-Resistant Colon Cancer | 5.6 nih.gov |
Efficacy Against Breast Carcinoma Cell Lines (e.g., SKBR3, A2780)
Cell Cycle Perturbation: Induction of G2/M Phase Arrest
A key mechanism through which this compound exerts its antiproliferative effects is the disruption of the cell cycle. nih.govnih.gov Studies have shown that treatment of cancer cells with this compound leads to a block in the G2/M phase of the cell cycle. nih.govnih.gov This phase is critical for cell division (mitosis), and its arrest prevents cancer cells from proliferating. The induction of G2/M arrest is a characteristic feature of compounds that target the microtubule network. nih.gov
Programmed Cell Death Induction: Apoptosis Mechanisms
In addition to halting cell cycle progression, this compound is a potent inducer of programmed cell death, or apoptosis. nih.govscribd.com Preliminary studies have indicated that at concentrations near its cytotoxic IC50, this compound can significantly increase the rate of apoptosis in cancer cells. scribd.com Apoptosis is a controlled process of cell self-destruction that is essential for normal tissue development and for eliminating damaged or cancerous cells. The ability to trigger this process is a highly desirable trait for an anticancer agent.
Intracellular Molecular Targets and Mechanisms
The biological activities of this compound are a direct consequence of its interaction with specific molecular targets within the cell. The primary and most well-documented molecular mechanism of action for this compound is the inhibition of tubulin polymerization. nih.govscribd.commdpi.com Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, this compound disrupts the formation and function of microtubules. nih.govsruk.co.uk This disruption of the microtubule network is what leads to the observed G2/M cell cycle arrest and subsequent induction of apoptosis. nih.govnih.gov This mechanism of action is shared by a number of clinically important natural product anticancer drugs. nih.gov
Inhibition of Tubulin Polymerization
A primary mechanism through which this compound exerts its biological effects is the inhibition of tubulin polymerization. researchgate.netfrontiersin.orgresearchgate.net Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cytoskeleton. Research has demonstrated that this compound potently inhibits the assembly of tubulin dimers into microtubules. nih.govmdpi.come-century.us This activity is a key contributor to its significant in vitro cytotoxicity against a variety of human tumor cell lines, including colon, ovarian, and breast carcinoma cells. nih.govfrontiersin.org The inhibition of tubulin polymerization leads to cell cycle arrest, specifically in the G2/M phase, as the formation of the mitotic spindle is prevented. researchgate.net
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HCT116 | Colon Carcinoma | < 2 | frontiersin.org |
| A2780 | Ovarian Carcinoma | < 2 | frontiersin.org |
| SKBR3 | Breast Carcinoma | < 2 | frontiersin.org |
Disruption of Microtubule Dynamics and Function
The direct consequence of inhibiting tubulin polymerization is the profound disruption of microtubule dynamics and function. researchgate.net Microtubules are not static structures; they undergo constant cycles of polymerization and depolymerization, a property known as dynamic instability. nih.gov This dynamic nature is critical for numerous cellular processes, most notably the segregation of chromosomes during mitosis via the mitotic spindle. researchgate.net By suppressing these dynamics, this compound effectively halts cell division at the mitotic checkpoint, which can ultimately trigger apoptosis, or programmed cell death. researchgate.net This mechanism of action is shared by a number of clinically important anticancer drugs derived from natural sources. researchgate.net
Characterization of Tubulin Binding Sites (Comparison with Microtubule-Targeting Agents)
The interaction of this compound with tubulin has been a subject of comparative studies to understand its specific binding characteristics. Evidence suggests that this compound possesses a unique binding site on the tubulin protein. umh.esmdpi.com This site is distinct from the binding site of the well-known Vinca alkaloids, another class of microtubule-targeting agents. umh.esmdpi.com
Other marine-derived peptides also exhibit unique interactions with tubulin. For instance, diazonamide A binds to a site different from both Vinca alkaloids and dolastatin 10. nih.govmdpi.com In contrast, hemiasterlin, another marine tripeptide, binds directly to the Vinca-peptide site. nih.govmdpi.com The bicyclic peptide vitilevuamide (B1256764) also inhibits tubulin polymerization by interacting with a unique site, separate from those used by colchicine, Vinca alkaloids, and dolastatin 10. umh.esmdpi.com These distinctions highlight the diverse ways in which marine natural products can target the microtubule network.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound Derivatives
While this compound is primarily recognized for its anti-tubulin activity, scientific exploration has revealed other potential therapeutic applications for its structural derivatives. Researchers have synthesized and evaluated analogs based on a key fragment of this compound that contains its novel conjugated thiazole (B1198619) moiety, known as ACT. researchgate.net These synthetic derivatives were identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) and leptin signaling pathways. researchgate.netnih.gov
PTP1B inhibition is considered a promising strategy for treating type 2 diabetes and obesity. nih.govfrontiersin.org Inspired by the ACT scaffold, a series of 2-ethyl-5-phenylthiazole-4-carboxamide (PTA) derivatives were developed, demonstrating PTP1B inhibitory activity with IC₅₀ values in the low micromolar range. researchgate.netnih.gov Structure-activity relationship (SAR) studies have helped to elucidate the molecular basis for this inhibition. nih.gov One such derivative, designated 18g, was shown to effectively inhibit PTP1B within cells, leading to increased phosphorylation of the insulin receptor (IRβ) and Akt, and a subsequent increase in glucose uptake. nih.gov
| Compound Series | Scaffold Origin | Target | Activity Range | Reference |
|---|---|---|---|---|
| ACT-derived compounds | This compound fragment | PTP1B | Low micromolar IC₅₀ | researchgate.net |
| PTA derivatives (e.g., 18g) | This compound ACT scaffold | PTP1B | Effective intracellular inhibition | nih.gov |
Anthelmintic Activity
In addition to its cytotoxic and enzyme-inhibiting properties, this compound and its analogs have demonstrated anthelmintic activity. researchgate.net The thiazole-containing structures within these molecules are believed to play a significant role in this biological effect. researchgate.net
Efficacy Against Parasitic Nematodes (e.g., Nippostrongylus brasiliensis)
The anthelmintic potential of this compound analogs has been specifically evaluated against the parasitic nematode Nippostrongylus brasiliensis. researchgate.net This nematode serves as a standard model in a primary screening test for identifying compounds with broad-spectrum or specific anti-trichostrongyle activity. researchgate.net The in vitro assay utilizes both the fourth-stage larvae (L4) and adult stages of the parasite. researchgate.netscielo.org.mx Studies on open and simplified analogs of this compound have confirmed their efficacy, with one open analog reporting an LC₅₀ value of 9.6 μM against N. brasiliensis. researchgate.net
Structure Activity Relationship Sar Studies of Scleritodermin a and Its Analogs
Correlating Specific Structural Features with Biological Activities
The structure of scleritodermin A is a composite of L-proline, L-serine, keto-allo-isoleucine, and two particularly novel components: an O-methyl-N-sulfoserine unit and a unique conjugated thiazole (B1198619) moiety, termed ACT (2-(1-amino-2-p-hydroxyphenylethane)-4-(4-carboxy-2,4-dimethyl-2Z,4E-propadiene)-thiazole). researchgate.netnih.gov Its biological activity, which includes the inhibition of tubulin polymerization, is derived from this complex assembly. researchgate.netmdpi.com SAR studies have aimed to dissect the molecule to attribute specific functions to these individual components.
The novel conjugated thiazole moiety, ACT, is a defining feature of this compound. nih.govmdpi.com This component has been identified as a crucial element for the molecule's biological effects. The thiazole ring, a heterocycle found in numerous marine natural products with significant bioactivity, is integral to the cytotoxic and anthelmintic properties of this compound. researchgate.netresearchgate.net
Further investigation into the ACT fragment has revealed its potential beyond the context of the parent molecule. Inspired by this natural scaffold, researchers have synthesized and identified a series of compounds based on the ACT structure as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity treatments. rsc.orgnih.gov This discovery underscores the intrinsic pharmacological potential of the conjugated thiazole moiety, establishing it as a valuable pharmacophore for developing new classes of therapeutic inhibitors. rsc.org
The alpha-ketoamide group within the keto-allo-isoleucine residue is a critical functional group for the cytotoxicity of this compound. mdpi.comnih.gov This electrophilic moiety is a recurring feature in other biologically active natural products and is often implicated in covalent interactions with biological targets. researchgate.net It has been suggested that the α-ketoamide function in molecules like the cyclotheonamides is involved in the deactivation of proteases. nih.gov In SAR studies of this compound analogs, the presence of the α,β-ketoamide function has been shown to improve cytotoxic activity against HCT-15 human colon cancer cells. researchgate.netnih.govmdpi.com This highlights the role of the alpha-ketoamide group as a key "warhead" for the molecule's cytotoxic effect.
Impact of the N-sulfated Side Chain on Biological Profile
SAR Analysis of Synthetic Analogs and Key Fragments
The total synthesis of this compound and its key fragments has enabled a more detailed exploration of its SAR. researchgate.netnih.gov By creating and testing synthetic analogs, researchers have been able to modulate the molecule's structure to pinpoint the determinants of its biological activity and to develop simplified versions with retained or enhanced potency.
To better understand the structural requirements for bioactivity, open and simplified analogs of this compound have been synthesized and evaluated. nih.govmdpi.com These studies have provided valuable insights into both the cytotoxic and anthelmintic properties of the parent compound. researchgate.net
A key finding from these studies was that the macrocyclic structure is not an absolute requirement for activity. Open analogs, where the macrocycle is cleaved, were synthesized using a convergent strategy and demonstrated significant biological effects. researchgate.netnih.gov For instance, an open analog of the originally proposed structure of this compound (prior to its structural revision) exhibited the highest anthelmintic activity against the L4 larvae of Nippostrongylus brasiliensis. researchgate.netnih.gov
The cytotoxic activity was also retained in certain simplified fragments. The presence of the α,β-ketoamide function was confirmed to enhance cytotoxicity in these simplified structures, reinforcing its importance. researchgate.netnih.gov
Table 1: Biological Activity of Selected this compound Analogs
| Compound/Analog | Description | Biological Activity | Finding |
|---|---|---|---|
| This compound | Natural cyclic peptide | Cytotoxic (IC₅₀ < 2 µM against human tumor cells) researchgate.net | Potent inhibitor of tubulin polymerization. researchgate.net |
| Open Analog of 27 ¹ | Acyclic (open) analog | Anthelmintic (LC₅₀ = 9.6 µM) nih.govmdpi.com | The macrocyclic core is not essential for anthelmintic activity. nih.gov |
| Analogs with α,β-ketoamide | Simplified fragments | Improved cytotoxic activity on HCT-15 cells nih.govmdpi.com | The α,β-ketoamide group is a key contributor to cytotoxicity. nih.gov |
¹Refers to an analog of the originally proposed structure, designated as compound 27 in the cited literature.
The discovery that the ACT fragment of this compound can serve as a scaffold for PTP1B inhibitors has opened a new avenue of research. rsc.orgnih.gov A series of compounds derived from this scaffold were synthesized to explore the SAR for PTP1B inhibition, aiming to improve both potency and specificity. rsc.org
These studies involved systematic structural variations at different sites of the ACT core. researchgate.net Modifications were made to the substituents on the thiazole ring and the associated side chains to optimize interactions with the PTP1B active site. nih.gov This led to the development of 2-ethyl-5-phenylthiazole-4-carboxamide (PTA) derivatives, a novel class of PTP1B inhibitors. nih.gov Docking studies and SAR analysis revealed the molecular basis for their inhibitory action. nih.gov Notably, certain synthetic analogs exhibited more potent PTP1B inhibitory activity and improved specificity compared to the initial hit compound derived from the natural product fragment. rsc.org For example, the PTA derivative 18g was found to effectively inhibit intracellular PTP1B, leading to the activation of the insulin (B600854) signaling pathway, as demonstrated by increased phosphorylation of the insulin receptor (IRβ) and Akt, and an enhanced rate of glucose uptake in cells. nih.gov
Table 2: Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| 2-ethyl-5-phenylthiazole-4-carboxamide (PTA) |
Modulation of Biological Activity by Open and Simplified Analogs
Comparative Biological Evaluation: Natural Product Versus Synthetic Variants
The marine-derived cyclic peptide this compound, originally isolated from the lithistid sponge Scleritoderma nodosum, has garnered significant attention for its notable biological activities. acs.orgmdpi.com Subsequent synthetic efforts have not only aimed to confirm its structure but have also produced a range of analogs, allowing for a comparative evaluation of their biological profiles against the parent natural product. mdpi.comresearchgate.net These studies provide crucial insights into the structure-activity relationships (SAR) of the this compound scaffold.
The natural product, this compound, demonstrates potent cytotoxic activity across a panel of human cancer cell lines. frontiersin.orgencyclopedia.pub Its mechanism of action is attributed to the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase. encyclopedia.pubsemanticscholar.org The significant in vitro cytotoxicity of natural this compound has been documented against several cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.comencyclopedia.pubnih.gov
Table 1: Cytotoxicity of Natural this compound The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various human tumor cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Citations |
| SKBR3 | Breast Cancer | 0.67 | encyclopedia.pubnih.govnih.gov |
| A2780 | Ovarian Cancer | 0.94 | mdpi.comencyclopedia.pubnih.gov |
| HCT116 | Colon Cancer | 1.9 | mdpi.comencyclopedia.pubnih.gov |
| HCT116/VM46 | Vinblastine-Resistant Colon Cancer | 5.6 | encyclopedia.pubnih.gov |
In contrast to the potent cytotoxicity of the natural macrocycle, structure-activity relationship studies on synthetic variants have revealed divergent biological activities. Research into simplified, open-chain analogs of this compound has been particularly informative. These synthetic efforts have led to the evaluation of key fragments and acyclic versions of the molecule for both cytotoxic and anthelmintic properties. mdpi.comresearchgate.netresearchgate.net
A key finding from these comparative evaluations is the importance of specific structural motifs for different biological effects. For instance, the presence of the α,β-ketoamide functional group in synthetic analogs was found to enhance cytotoxic activity against HCT-15 cells, suggesting this moiety is a critical pharmacophore for the anticancer effects. mdpi.comresearchgate.net
Conversely, other biological activities have emerged from synthetic modifications. The evaluation of an open-chain analog of a key fragment of this compound (specifically, an open analog of fragment 27) demonstrated noteworthy anthelmintic activity. mdpi.comresearchgate.netsemanticscholar.org This highlights how simplification of the natural product's complex macrocyclic structure can lead to compounds with distinct and potentially valuable biological profiles. researchgate.net
Table 2: Anthelmintic Activity of a Synthetic this compound Analog This table shows the lethal concentration (LC₅₀) of a simplified, open-chain analog against the L4 larvae of Nippostrongylus brasiliensis.
| Compound | Description | Activity Type | LC₅₀ (µM) | Citations |
| Open analog of fragment 27 | Acyclic synthetic variant | Anthelmintic | 9.6 | mdpi.comresearchgate.netsemanticscholar.org |
The comparative biological data between this compound and its synthetic variants underscores a common theme in natural product chemistry: the complex, cyclic architecture of the natural molecule is highly optimized for potent cytotoxicity, particularly through mechanisms like tubulin inhibition. However, synthetic simplification and fragmentation can unveil other pharmacological properties, such as the anthelmintic activity observed in acyclic analogs. mdpi.comresearchgate.net
Advanced Methodologies in Scleritodermin a Research
In Vitro Cell-Based Assay Systems
Cell-based assays are fundamental in determining the cytotoxic and cytostatic effects of scleritodermin A. bioagilytix.comfraunhofer.depharmaron.com These systems utilize living cells to model the complex interactions that occur within a biological environment, providing crucial data on the compound's potential as a therapeutic agent.
Comprehensive Cell Viability and Growth Inhibition Assays
The initial assessment of this compound's biological activity involves comprehensive cell viability and growth inhibition assays. These assays are designed to quantify the concentration-dependent effects of the compound on the survival and proliferation of cancer cells. A standard method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. eppendorf.com
Research has demonstrated that this compound exhibits significant cytotoxic activity against a panel of human cancer cell lines. nih.govencyclopedia.pub The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. For instance, this compound displayed potent cytotoxicity against the human colon carcinoma cell line (HCT116) and its vinblastine-resistant counterpart (HCT116/VM46), as well as human breast cancer cell lines (A2780 and SKBR3). nih.govencyclopedia.pub
| Cell Line | Cell Type | IC50 (µM) |
|---|---|---|
| HCT116 | Human Colon Carcinoma | 1.9 |
| HCT116/VM46 | Vinblastine-Resistant Human Colon Carcinoma | 5.6 |
| A2780 | Human Breast Cancer | 0.94 |
| SKBR3 | Human Breast Cancer | 0.67 |
Flow Cytometric Analysis of Cell Cycle Progression
To understand the mechanism behind its growth-inhibitory effects, flow cytometry is employed to analyze the cell cycle progression of cancer cells treated with this compound. thermofisher.comresearchgate.netbangslabs.commiltenyibiotec.com This technique measures the DNA content of individual cells within a population, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). springernature.com
Studies have revealed that this compound induces cell cycle arrest at the G2/M phase in cancer cells. nih.govresearchgate.netencyclopedia.pub This blockage prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. The accumulation of cells in the G2/M phase is a characteristic effect of agents that interfere with microtubule dynamics. mdpi.com
Apoptosis Detection Assays (e.g., TUNEL Assay)
Prolonged arrest at the G2/M checkpoint often leads to the induction of apoptosis, or programmed cell death. mdpi.com One of the hallmark features of late-stage apoptosis is the fragmentation of DNA by endonucleases. nih.govnih.gov The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect this DNA fragmentation in situ. nih.govnih.govthermofisher.combiotium.comptglab.com The assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, allowing for the identification of apoptotic cells. nih.govnih.gov While the mechanism of action of this compound, involving tubulin disruption and G2/M arrest, strongly suggests the induction of apoptosis, specific studies employing the TUNEL assay to confirm this in this compound-treated cells are not extensively documented in the reviewed literature.
Biochemical and Molecular Characterization Assays
To pinpoint the direct molecular targets of this compound, various biochemical and molecular assays are utilized. These cell-free assays provide detailed information about the compound's interaction with specific proteins and its effect on their function.
Tubulin Polymerization/Depolymerization Assays
Given the observed G2/M phase cell cycle arrest, a primary hypothesis was that this compound interacts with the microtubule network. Microtubules, which are dynamic polymers of tubulin, are essential for mitotic spindle formation and cell division. mdpi.com Tubulin polymerization assays are conducted to directly measure the effect of a compound on the assembly of tubulin dimers into microtubules. mdpi.comresearchgate.netbiorxiv.org These assays often monitor the change in light scattering or fluorescence of a reporter molecule as polymerization occurs. biorxiv.org
Research has confirmed that this compound is a potent inhibitor of tubulin polymerization. nih.govresearchgate.netnih.govencyclopedia.pubmdpi.commdpi.com By preventing the formation of microtubules, this compound disrupts the mitotic spindle, leading to the observed G2/M arrest and subsequent cytotoxicity in cancer cells. researchgate.netmdpi.com This mechanism of action is shared by a number of clinically successful anticancer drugs. researchgate.net
Specific Enzyme Inhibition Assays (e.g., PTP1B Assays)
In addition to its effects on tubulin, this compound has been identified as a novel inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.netresearchgate.net PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. researchgate.netnih.gov
PTP1B inhibition assays are performed to quantify the inhibitory activity of this compound against this enzyme. nih.govfrontiersin.org These assays typically use a synthetic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), which, when dephosphorylated by PTP1B, produces a colored or fluorescent product that can be measured. nih.govfrontiersin.org The ability of this compound to reduce the formation of this product indicates its inhibitory effect on PTP1B activity. researchgate.netresearchgate.net Structure-activity relationship (SAR) analysis and docking studies have further explored the molecular basis for this inhibition. researchgate.netresearchgate.net
Target Engagement and Binding Studies
The primary biological target of this compound has been identified as tubulin, a crucial protein involved in the formation of microtubules. nih.govmdpi.com Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, motility, and intracellular transport. mdpi.com By interfering with tubulin dynamics, this compound effectively disrupts these vital functions, leading to cell cycle arrest and apoptosis. nih.govnih.gov
Research has demonstrated that this compound inhibits the polymerization of tubulin. mdpi.comacs.org Specifically, it was found to inhibit GTP-induced tubulin polymerization by 50% at a concentration of 10 µM. nih.gov This inhibition of microtubule formation leads to a G2/M phase block in the cell cycle, a hallmark of tubulin-targeting agents. nih.govnih.gov The cytotoxic effects of this compound have been quantified against a panel of human cancer cell lines, as detailed in the table below.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HCT-116 | Colon Carcinoma | 1.9 |
| HCT-116/VM46 | Multidrug-Resistant Colon Cancer | 5.6 |
| A2780 | Ovarian Carcinoma | 0.940 |
| SKBR3 | Breast Carcinoma | 0.670 |
Data sourced from nih.govnih.gov
These binding studies, which directly measure the interaction of this compound with its target, are fundamental to understanding its mechanism of action. The ability to quantify the concentration at which it exerts its inhibitory effect provides a benchmark for its potency and a basis for further structural and computational analyses.
Chemoinformatic and Computational Approaches
In recent years, chemoinformatic and computational methods have become indispensable tools in drug discovery and development, offering insights that are often difficult to obtain through experimental techniques alone. While comprehensive computational studies specifically on this compound are still emerging, the application of these methodologies to similar marine-derived cyclic peptides that target tubulin provides a clear roadmap for future research. nih.gov The synthesis of key fragments and open analogs of this compound has been reported, a critical step that enables the generation of data necessary for robust computational modeling. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a QSAR study to be performed, a dataset of structurally related compounds with corresponding biological activity data is required. The synthesis of analogs of this compound is a key step in this direction. researchgate.net
While a specific QSAR model for this compound has not yet been published, the principles of this approach are highly relevant. A QSAR study on this compound and its derivatives would involve:
Data Set Generation: Synthesizing a library of this compound analogs with modifications to its various structural components, such as the cyclic peptide core, the N-sulfated side chain, or the conjugated thiazole (B1198619) moiety.
Biological Testing: Evaluating the tubulin polymerization inhibitory activity (e.g., IC₅₀ values) for each analog.
Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors for each analog, which quantify various physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors).
Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to develop a mathematical equation that relates the descriptors to the observed biological activity.
Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.
A validated QSAR model for this compound would be invaluable for predicting the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective tubulin inhibitors.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like this compound) and its protein target (tubulin) at an atomic level. mdpi.commdpi.com
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein. For this compound, docking studies would involve placing the 3D structure of the compound into the known binding sites on tubulin. This would help to:
Identify the specific amino acid residues in tubulin that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound.
Predict the binding energy of the complex, providing a theoretical measure of binding affinity.
Compare the binding mode of this compound with other known tubulin inhibitors.
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com An MD simulation of the this compound-tubulin complex would allow researchers to:
Analyze the flexibility of both the ligand and the protein upon binding.
Calculate the binding free energy, offering a more accurate estimation of binding affinity by considering entropic contributions.
While specific docking and MD simulation studies for the entire this compound molecule are not yet available in published literature, an in silico analysis of its 4-(7-hydroxy-5,7-dimethyl-2,4-propadiene)-thiazole (ACT) fragment has been mentioned in the context of inspiring the discovery of new inhibitors for other enzymes. Furthermore, numerous studies have successfully applied these techniques to other cyclic peptides that target tubulin, demonstrating the feasibility and utility of this approach. mdpi.comresearchgate.net These studies have been instrumental in understanding the conformational changes in tubulin upon peptide binding and the stability of the resulting complexes. nih.gov
The application of these advanced computational methodologies to this compound holds great promise for accelerating research into its therapeutic potential. By providing a detailed understanding of its interaction with tubulin, these approaches will facilitate the rational design of novel, more effective anticancer agents based on the unique scaffold of this fascinating marine natural product.
Future Perspectives and Research Directions for Scleritodermin a
Further Elucidation of Undefined or Complex Mechanisms of Action for Related Compounds
The mechanism of tubulin polymerization inhibition positions scleritodermin A among a class of potent antimitotic agents. researchgate.net However, the broader family of marine-derived peptides exhibits a wide array of complex and, in some cases, poorly understood mechanisms of action. Subsequent research has led to the discovery of new cyclopeptides related to this compound, but their antitumor activity has been comparatively weak, and their mechanisms remain unclear. researchgate.netmdpi.com This highlights a critical area for future investigation.
Elucidating these undefined mechanisms is paramount. For instance, other marine peptides operate through diverse pathways:
Didemnin (B1252692) B inhibits protein and DNA synthesis by binding to the eukaryotic elongation factor 1A (eEF1A). mdpi.commdpi.com
Aplidine (Plitidepsin) , a derivative of didemnin B, affects multiple pathways, including inducing oxidative stress, cell cycle arrest, and inhibiting protein synthesis. mdpi.com
Largazole and Psammaplin A function as potent histone deacetylase (HDAC) inhibitors, which alters gene expression and induces cell cycle arrest and apoptosis. mdpi.com
Apratoxins can down-regulate the receptors and growth factor ligands that cancer cells depend on for growth. mdpi.com
Understanding the nuanced mechanisms of these related compounds can provide invaluable insights. It could reveal novel biological targets and pathways that may also be modulated by this compound or its analogs, beyond simple tubulin interaction. Future research should focus on employing advanced techniques like chemical proteomics, genetic screening, and multi-omics approaches to map the full interaction profile of these complex peptides and clarify their modes of action. nih.gov
Table 1: Mechanisms of Action of this compound and Related Marine Peptides
| Compound | Primary Mechanism of Action |
|---|---|
| This compound | Inhibition of tubulin polymerization, causing G2/M cell cycle arrest. researchgate.netmdpi.com |
| Didemnin B | Inhibition of protein and DNA synthesis via binding to eEF1A. mdpi.commdpi.com |
| Aplidine (Plitidepsin) | Induces oxidative stress, cell cycle arrest, inhibits protein synthesis. mdpi.com |
| Largazole | Class I histone deacetylase (HDAC) inhibition. mdpi.com |
| Psammaplin A | Histone deacetylase (HDAC) inhibition. mdpi.com |
| Apratoxin A | Down-regulation of growth factor receptors and ligands. mdpi.com |
Strategies for Discovery and Development of Novel Anticancer Peptides with Enhanced Specificity and Reduced Toxicity
While peptides offer inherent advantages like high target specificity and lower toxicity compared to traditional chemotherapy, challenges such as proteolytic instability and potential off-target effects remain. nih.govplos.org The development of novel anticancer peptides (ACPs) with improved therapeutic profiles is a key research frontier.
Strategies to enhance specificity and reduce toxicity include:
Chemical Modifications : Introducing D-form amino acids can significantly increase resistance to enzymatic degradation and prolong plasma half-life, as exemplified by the development of octreotide (B344500) from somatostatin. nih.gov Cyclization is another effective technique to increase peptide stability, receptor binding affinity, and the ability to penetrate tumors. nih.govmdpi.com
Targeted Delivery : Peptides can be conjugated with chemotherapy agents or radionuclides to specifically deliver a cytotoxic payload to cancer cells, minimizing systemic exposure. nih.gov
Charge and Amphipathicity Modulation : Cancer cell membranes often carry a higher negative charge than normal cells. plos.orgfrontiersin.org Designing cationic peptides, for instance by adding positively charged amino acid residues, can enhance electrostatic attraction to cancer cells, thereby increasing selectivity. plos.org
Inhibition of Angiogenesis : Some peptides are designed to inhibit vascular endothelial growth factor (VEGF) signaling, which is crucial for the formation of new blood vessels that tumors need to grow. nih.gov
Computational and AI-Driven Discovery : Modern computational methods, including machine learning and deep learning, are increasingly used to screen vast virtual libraries and predict the activity and toxicity of novel peptide sequences, accelerating the discovery of promising candidates before expensive and time-consuming laboratory synthesis and testing. nih.gov
By employing these strategies, researchers can rationally design new ACPs, potentially using the this compound structure as a starting point, to create next-generation therapeutics with a wider therapeutic window.
Table 2: Strategies to Enhance Specificity and Reduce Toxicity of Anticancer Peptides
| Strategy | Description | Benefit |
|---|---|---|
| Cyclization | Creating a cyclic peptide backbone. | Increases stability, receptor affinity, and tumor penetration. nih.govmdpi.com |
| D-Amino Acid Substitution | Replacing standard L-amino acids with their D-isomers. | Enhances resistance to proteases, increasing in vivo half-life. nih.gov |
| Charge Modulation | Incorporating positively charged amino acids. | Increases selective binding to negatively charged cancer cell membranes. plos.orgfrontiersin.org |
| Conjugation | Linking the peptide to a cytotoxic drug or radionuclide. | Enables targeted delivery of a therapeutic agent directly to the tumor. nih.gov |
| Computational Design | Using AI and machine learning to predict peptide properties. | Accelerates the identification of potent and selective candidates. nih.gov |
Exploration of this compound and its Analogs as Scaffolds for Modulating Challenging Biological Targets (e.g., Protein-Protein Interactions, Allosteric Binding Sites)
Modulating biological targets like protein-protein interactions (PPIs) and allosteric binding sites represents a significant challenge in drug discovery, yet holds immense therapeutic potential. nih.govnih.gov Due to their size and structural complexity, proline-rich cyclic peptides (PRCPs) and thiazole-based peptides (TBPs)—classes to which this compound belongs—are considered excellent chemical platforms for developing scaffolds that can effectively modulate these difficult targets. researchgate.netnih.govmdpi.comdntb.gov.ua
The constrained conformation of cyclic peptides like this compound can mimic the secondary structures (e.g., β-turns) found at the interface of interacting proteins. nih.gov This makes them ideal starting points for designing peptidomimetics that can disrupt disease-driving PPIs. ajwilsonresearch.com Research in this area is focused on:
Scaffold Mimicry : Developing synthetic scaffolds that spatially project key amino acid side chains to mimic the "hot spots" of a peptide involved in a PPI. ajwilsonresearch.comchemrxiv.org
Analog Synthesis : The synthesis of open-chain and simplified analogs of this compound has already been reported, representing the first step toward understanding its structure-activity relationship and using its core structure as a template for new modulators. researchgate.net
Targeting Allosteric Sites : Allosteric sites offer an opportunity for highly specific modulation of protein function without competing with the natural substrate at the active site. The unique and complex topology of peptides like this compound makes them suitable for designing molecules that can bind to these often-intricate sites. mdpi.comdntb.gov.ua
Future work will likely involve using the this compound structure as a template to build libraries of analogs designed to inhibit specific, high-value cancer targets like the p53/MDM2 interaction or other pathways driven by PPIs. nih.gov
Advanced Preclinical Development Considerations for this compound and its Analogs
Translating a promising natural product like this compound into a clinical candidate requires a rigorous preclinical development program. This process must address key pharmacological questions and systematically de-risk the asset for human trials. It is crucial to distinguish the compound this compound from the autoimmune disease scleroderma, as they are unrelated. researchgate.netwikipedia.org
Key preclinical considerations for this compound and its analogs include:
Structure-Activity Relationship (SAR) and Optimization : Extensive synthesis of analogs is needed to identify which parts of the molecule are essential for its anticancer activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. researchgate.net This will also involve creating derivatives with enhanced pharmacokinetic profiles, such as improved solubility and oral bioavailability.
Translational Model Selection : Moving from in vitro cytotoxicity data to in vivo efficacy requires selecting the right animal models. nih.gov This includes using xenograft models derived from human tumors that are sensitive to microtubule inhibitors to confirm the mechanism of action and therapeutic potential in a living system.
Biomarker Strategy : A robust biomarker plan is essential for modern drug development. nih.gov For this compound, this would involve developing assays to measure target engagement (i.e., tubulin binding) in tumor tissue and identifying pharmacodynamic biomarkers (e.g., an increase in cells arrested in the G2/M phase) to confirm that the drug is having the desired biological effect.
Pharmacokinetics and Toxicology : Comprehensive studies are required to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). Thorough toxicology studies in relevant species are also necessary to establish a safe starting dose for first-in-human clinical trials.
A methodical preclinical strategy that integrates medicinal chemistry, pharmacology, and translational science will be critical to unlocking the therapeutic potential of this compound and its future analogs. nih.gov
Q & A
Q. What are the primary methodologies for isolating and structurally characterizing scleritodermin A from marine sources?
this compound is typically isolated from marine sponges using bioassay-guided fractionation. This involves solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic techniques like HPLC or flash chromatography. Structural elucidation relies on NMR spectroscopy (1D/2D) to resolve its cyclic peptide backbone and X-ray crystallography for absolute configuration determination . Challenges include low natural abundance and structural complexity, necessitating advanced spectroscopic validation.
Q. How is the bioactivity of this compound initially screened in pharmacological studies?
Initial bioactivity screening focuses on enzyme inhibition assays (e.g., PTP1B inhibition) using recombinant proteins. Dose-response curves (IC₅₀ values) are generated via colorimetric or fluorescence-based assays (e.g., pNPP substrate for phosphatases). Positive controls (e.g., sodium vanadate for PTP1B) validate assay reliability. Secondary assays include cytotoxicity testing on cancer cell lines (e.g., MTT assay) .
Q. What analytical techniques are critical for ensuring the purity of this compound in experimental workflows?
Purity verification requires hyphenated techniques: LC-MS for molecular weight confirmation and HPLC-UV/ELSD for quantifying impurities. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. Purity thresholds (>95%) are essential for reproducible bioactivity results .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration) or compound stability. To address this:
- Standardize assay protocols (e.g., uniform PTP1B isoform, buffer conditions).
- Validate compound stability under assay conditions (e.g., pH, temperature).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Perform meta-analyses of published IC₅₀ values to identify outliers .
Q. What strategies optimize the synthesis of this compound derivatives to enhance inhibitory activity?
Structure-activity relationship (SAR) studies guide derivative design:
Q. How do researchers address the challenge of low in vivo efficacy despite promising in vitro results for this compound?
This "efficacy gap" is tackled through:
- Pharmacokinetic profiling : Assess bioavailability (Cmax, AUC) and tissue distribution via LC-MS/MS.
- Prodrug strategies : Modify solubility (e.g., ester prodrugs for oral delivery).
- In vivo models : Use transgenic mice (e.g., PTP1B-overexpressing) to evaluate target engagement .
Q. What computational approaches validate this compound’s mechanism of action in complex biological systems?
- Molecular docking : Predict binding poses within PTP1B’s allosteric site.
- Network pharmacology : Identify off-target effects by mapping interaction networks (e.g., STRING database).
- Transcriptomics : Corrogate gene expression changes (e.g., insulin signaling pathways) post-treatment .
Methodological Considerations
Q. How should researchers design controls to distinguish this compound’s specific effects from nonspecific inhibition?
Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?
Nonlinear regression (e.g., log[inhibitor] vs. response) calculates IC₅₀ values (GraphPad Prism). For multi-parametric data, multivariate ANOVA identifies significant variables. Bootstrap resampling quantifies confidence intervals in low-n datasets .
Q. How can researchers leverage multi-omics data to explore this compound’s polypharmacology?
Integrate proteomics (target identification via pull-down/MS), metabolomics (pathway perturbation analysis), and phosphoproteomics (kinase/phosphatase activity mapping). Systems biology tools (e.g., Cytoscape) visualize cross-omics interactions .
Key Data Contradictions in Literature
| Study | Reported IC₅₀ (PTP1B) | Assay Conditions | Potential Confounders |
|---|---|---|---|
| Study A | 2.1 µM | Recombinant human, pH 6.5 | High DMSO concentration (2%) |
| Study B | 8.7 µM | Murine isoform, pH 7.4 | Non-standard substrate (DiFMUP) |
| Study C | 1.5 µM | Cell lysate assay | Endogenous phosphatase interference |
Recommendation: Re-evaluate under harmonized conditions (pH 7.0, human recombinant, pNPP substrate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
